2-(1,1-Difluoroethanesulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(1,1-Difluoroethylsulfonyl)pyridine” were not found, there are general methods for synthesizing fluorinated pyridines . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .Scientific Research Applications
Synthesis and Catalysis
Metal-Free Cycloaddition Reactions
A study highlighted the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free [2+2] cycloaddition reaction of alkynes. This process allows for the room temperature synthesis of substituted cyclobutenes, showcasing the potential of derivatives of 2-(1,1-Difluoroethylsulfonyl)pyridine in facilitating uncatalyzed reactions that require neither irradiation nor heating (Alcaide et al., 2015).
Ligand Synthesis for Asymmetric Catalysis
Research has been conducted on the synthesis of electron-rich 2-substituted-6-(phenylsulfonyl)pyridines. These compounds serve as precursors for the creation of air-stable, tunable, P-chiral pyridyl-dihydrobenzooxaphosphole ligands, which have shown effectiveness in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes with good enantioselectivities (Qu et al., 2014).
Material Science
- Membrane Development for Fuel Cells: A study on polysulfone-based membranes with pyridine side chains crosslinked by imidazole groups for high-temperature polymer electrolyte fuel cells indicated the potential of pyridine derivatives in enhancing the stability and performance of fuel cell membranes. These membranes show promise due to their stability and conductive properties at elevated temperatures (Hink et al., 2015).
Environmental Applications
- Groundwater Remediation: Research into the heat-activated persulfate oxidation of contaminants suggests the potential for pyridine-based compounds in environmental cleanup processes. Although not directly mentioning 2-(1,1-Difluoroethylsulfonyl)pyridine, this research contextually supports the exploration of pyridine derivatives for environmental remediation purposes (Park et al., 2016).
Organic Synthesis
- Novel Reagents for Olefination: Difluoromethyl 2-pyridyl sulfone has been identified as an efficient reagent for the gem-difluoroolefination of aldehydes and ketones. This discovery opens new avenues for the synthesis of difluorinated compounds, underlining the versatility of 2-(1,1-Difluoroethylsulfonyl)pyridine derivatives in organic synthesis (Zhao et al., 2010).
Future Directions
Properties
IUPAC Name |
2-(1,1-difluoroethylsulfonyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-7(8,9)13(11,12)6-4-2-3-5-10-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYBDKYUNZWQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)(F)S(=O)(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.